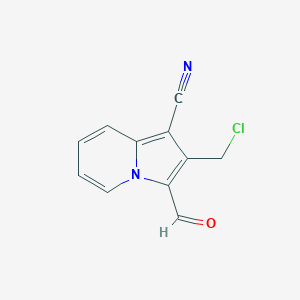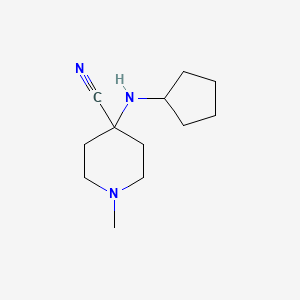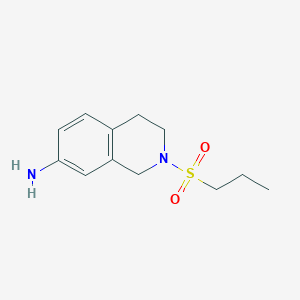![molecular formula C11H9F3O2 B1414875 3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid CAS No. 91136-84-4](/img/structure/B1414875.png)
3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid
Overview
Description
3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid, also known as TFMPBA, is a chemical compound that has garnered significant attention in scientific research due to its unique properties. TFMPBA is a fluorinated derivative of cinnamic acid and is widely used in the field of organic chemistry.
Scientific Research Applications
Crystal Structure and Conformation
3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid, in its cis form, forms a hydrogen-bonded dimer. The compound's crystal structure reveals distinct conformations for its molecules, with variations in the positioning of carbonyl and hydroxyl groups relative to the trifluoromethyl group (Swenson, Lu, & Burton, 1997).
Chemical Reactions and Derivatives
The compound has been a subject of various chemical reaction studies. For instance, (R)-2-hydroxy-3-enoic acids and derivatives underwent epoxidations and dihydroxylations, yielding various diastereomeric 2,3-dihydroxy-γ-butyrolactones with different substituents. The stereochemical outcomes of these reactions vary depending on the reagents and derivatives used (Yu & Simon, 1991).
Biomedical Research
Organotin(IV) esters of 3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid have been synthesized and evaluated for their inhibitory effects against bacterial, fungal, tumor, and insecticidal strains. Their potency is attributed to the ligand's multiple interactive sites, which influence the environment around tin and possibly interact with DNA (ur-Rehman et al., 2012).
Material Science and Catalysis
The compound's derivatives have been used to synthesize complexes with various transition metals. These complexes show unique physico-chemical properties and magnetic behaviors, making them of interest in materials science and catalysis research (Ferenc et al., 2015).
Solar Cell Research
In solar cell research, derivatives of 3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid have been used to synthesize organic dyes. These dyes exhibit different efficiencies and properties when tested in solar cell devices, contributing valuable insights into dye-sensitized solar cell technology (Robson et al., 2013).
properties
IUPAC Name |
(E)-3-[4-(trifluoromethyl)phenyl]but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7(6-10(15)16)8-2-4-9(5-3-8)11(12,13)14/h2-6H,1H3,(H,15,16)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSHJZABYZAUAG-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



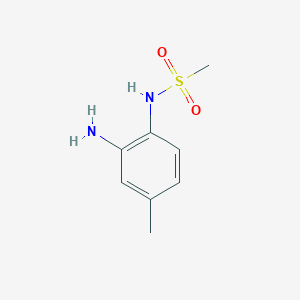

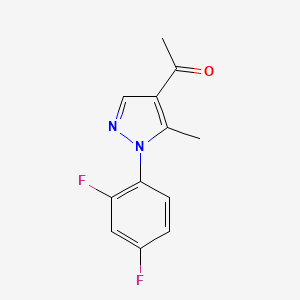
![4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile](/img/structure/B1414800.png)
![3-[(3-Methylbutyl)amino]propanenitrile](/img/structure/B1414803.png)
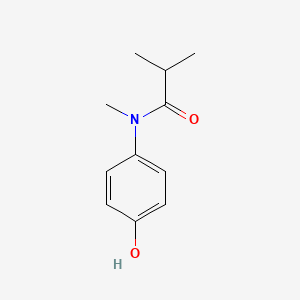
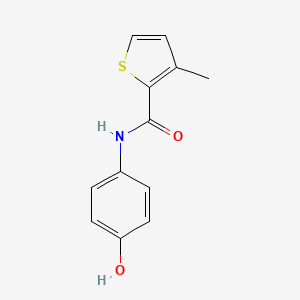
![2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid](/img/structure/B1414806.png)
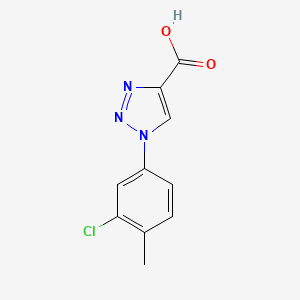
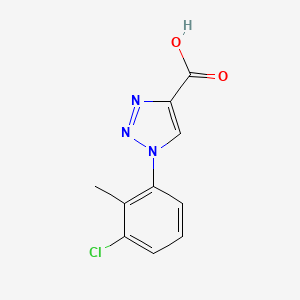
![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1414809.png)
